N-{2-[2-(acetylamino)ethyl]-4,5-dimethoxyphenyl}-2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
N-(2-{4,5-DIMETHOXY-2-[2-(1-METHYL-2-PHENYL-1H-INDOL-3-YL)-2-OXOACETAMIDO]PHENYL}ETHYL)ACETAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of N-(2-{4,5-DIMETHOXY-2-[2-(1-METHYL-2-PHENYL-1H-INDOL-3-YL)-2-OXOACETAMIDO]PHENYL}ETHYL)ACETAMIDE involves multiple steps, starting with the preparation of the indole core. The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes . The subsequent steps involve the introduction of the dimethoxy and oxoacetamido groups, followed by the final acetylation to obtain the target compound. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
N-(2-{4,5-DIMETHOXY-2-[2-(1-METHYL-2-PHENYL-1H-INDOL-3-YL)-2-OXOACETAMIDO]PHENYL}ETHYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole nucleus, facilitated by the electron-rich nature of the indole ring.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules.
Biology: It has shown potential in modulating biological pathways, making it a candidate for drug development.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{4,5-DIMETHOXY-2-[2-(1-METHYL-2-PHENYL-1H-INDOL-3-YL)-2-OXOACETAMIDO]PHENYL}ETHYL)ACETAMIDE involves its interaction with specific molecular targets. The indole nucleus is known to bind with high affinity to various receptors, influencing multiple signaling pathways. This binding can lead to the modulation of cellular processes, such as apoptosis, cell proliferation, and immune responses .
Comparison with Similar Compounds
N-(2-{4,5-DIMETHOXY-2-[2-(1-METHYL-2-PHENYL-1H-INDOL-3-YL)-2-OXOACETAMIDO]PHENYL}ETHYL)ACETAMIDE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A psychoactive compound with a similar indole structure.
Properties
Molecular Formula |
C29H29N3O5 |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
N-[2-(2-acetamidoethyl)-4,5-dimethoxyphenyl]-2-(1-methyl-2-phenylindol-3-yl)-2-oxoacetamide |
InChI |
InChI=1S/C29H29N3O5/c1-18(33)30-15-14-20-16-24(36-3)25(37-4)17-22(20)31-29(35)28(34)26-21-12-8-9-13-23(21)32(2)27(26)19-10-6-5-7-11-19/h5-13,16-17H,14-15H2,1-4H3,(H,30,33)(H,31,35) |
InChI Key |
SRDOGROYOQCQDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=CC(=C(C=C1NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C4=CC=CC=C4)OC)OC |
Origin of Product |
United States |
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